molecular formula C11H14NO5P B8357791 2-(4-Nitrobenzyl)-1,3,2-dioxaphosphepan-2-oxide

2-(4-Nitrobenzyl)-1,3,2-dioxaphosphepan-2-oxide

Cat. No. B8357791
M. Wt: 271.21 g/mol
InChI Key: DWOKGJHAHVKUON-UHFFFAOYSA-N
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Patent
US05716944

Procedure details

4-Nitrobenzylphosphonic acid and 1,4-butanediol were treated in the same manner as in Reference Example 20 to yield 2-(4-nitrobenzyl)-1,3,2-dioxaphosphepan-2-oxide, which was then recrystallized from ethanol-hexane to yield colorless needles having a melting point of 136°-137° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH2:8][P:9](=[O:12])([OH:11])[OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:15](O)[CH2:16][CH2:17][CH2:18]O>>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([CH2:8][P:9]2(=[O:10])[O:11][CH2:18][CH2:17][CH2:16][CH2:15][O:12]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CP(O)(O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CP2(OCCCCO2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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